Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound with the molecular formula C10H16BrNO2 It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor. One common method is the reaction of 1,2,3,6-tetrahydropyridine with bromine in the presence of a suitable solvent, such as dichloromethane, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, such as pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Tetrahydropyridine derivatives without the bromine atom.
Oxidation Reactions: Pyridine derivatives and other oxidized products.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific applicationThe bromine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group.
Properties
Molecular Formula |
C10H16BrNO2 |
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Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
KMPZGCZOGMLILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)Br |
Origin of Product |
United States |
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